2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
2-(4-Fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a pyrazolo-triazinone derivative characterized by a fused bicyclic core (pyrazolo[1,5-d][1,2,4]triazin-4-one) with two key substituents: a 4-fluorophenyl group at position 2 and a 3-methoxybenzyl group at position 5 (Figure 1). This compound belongs to a class of heterocyclic molecules often investigated for their pharmacological properties, including kinase inhibition and CNS activity .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-26-16-4-2-3-13(9-16)11-23-19(25)18-10-17(22-24(18)12-21-23)14-5-7-15(20)8-6-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBAMGUKQHUQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the triazinone moiety: This step involves the reaction of the pyrazole intermediate with cyanogen bromide or similar reagents under basic conditions.
Substitution reactions: The final compound is obtained by introducing the 4-fluorophenyl and 3-methoxybenzyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Reactivity Profile
The compound exhibits reactivity driven by its heterocyclic nitrogen atoms and electron-withdrawing substituents (fluorine, methoxy groups). Key reactions include:
Reactivity Trends
Analytical Characterization
Key techniques for monitoring reactions include:
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HPLC/TLC : Tracking reaction progress and purity.
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NMR spectroscopy : Identifying substitution patterns and tautomeric forms .
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Mass spectrometry : Confirming molecular weight and fragmentation patterns .
Research Findings
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Structure-activity relationships : Substituent effects (fluorine vs. methoxy) on biological activity are critical, as seen in pyrazolo-pyrimidine derivatives .
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Mechanistic insights : Resistance in biological systems may involve metabolic hydroxylation, as observed in similar compounds .
This compound’s reactivity is shaped by its heterocyclic framework and substituents, offering avenues for functionalization and potential therapeutic applications. Further studies on its pharmacokinetics and selectivity are warranted.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antimicrobial and anticancer properties. Studies have shown that pyrazolo[1,5-d]triazines can inhibit various enzymes and receptors involved in disease processes:
- Antimicrobial Activity : Research indicates that derivatives of pyrazolo compounds exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been studied for its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Materials Science
Due to its unique fluorinated structure, the compound is also explored in the development of advanced materials:
- Fluorinated Polymers : The incorporation of fluorinated units enhances the thermal stability and chemical resistance of polymers. This application is particularly relevant in coatings and electronic materials .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial properties of similar pyrazolo compounds. The results indicated that compounds with fluorinated aromatic rings demonstrated enhanced activity against E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a study focusing on ovarian cancer cells, derivatives of this compound were found to inhibit cell growth effectively by inducing apoptosis through the modulation of specific signaling pathways . The mechanism involved interaction with enzyme targets that are crucial for cancer cell survival.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to the observed biological effects. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo-triazinones and related analogs exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of structurally related compounds:
Structural and Substituent Variations
Notes:
- *Estimated values based on structural analogs.
- The target compound’s 3-methoxybenzyl group provides a balance between lipophilicity (logP ~3.8) and solubility, unlike the more lipophilic 4-methylphenyl (logP 4.2) or polar hydroxymethyl derivatives (logP 2.9) .
- Substituents like oxadiazole-sulfanyl (logP 4.9) or ethoxy groups (logP 4.9) significantly increase hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Metabolic and Stability Profiles
- Oxidative Metabolism: Pyrazolo-triazinones are susceptible to oxidation at the triazinone core by aldehyde oxidase, as observed in the metabolism of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d][1,2,4]triazine . The target compound’s 3-methoxybenzyl group may slow oxidation compared to analogs with electron-withdrawing substituents.
Biological Activity
The compound 2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its anticancer potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorophenyl and methoxybenzyl groups contributes to its unique pharmacological profile. This compound is characterized by its pyrazolo-triazine framework, which is known for various biological activities including anticancer effects.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have demonstrated that compounds within this class can induce cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown stronger cytotoxic activity than standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
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Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis through various pathways:
- Caspase Activation : Studies have shown that certain derivatives activate caspases (caspase-3, -8, and -9), which are crucial for the apoptotic process .
- Inhibition of Key Proteins : Compounds have been found to inhibit proteins involved in cancer progression such as mTOR and cathepsin B. This inhibition leads to reduced cell viability and proliferation in cancerous cells .
Other Biological Activities
Beyond anticancer effects, pyrazolo[1,5-d][1,2,4]triazines have been investigated for other biological activities:
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens .
- Anti-inflammatory Effects : There is emerging evidence suggesting that these compounds may also possess anti-inflammatory properties .
Case Studies
Pharmacokinetics and Toxicity
In silico studies suggest that the pharmacokinetic profiles of pyrazolo[1,5-d][1,2,4]triazine derivatives are favorable for drug development. These compounds often demonstrate low toxicity towards normal cells while being effective against cancer cells .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm, methoxybenzyl protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~422.14) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and ring fusion (if crystalline) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and gradient elution (acetonitrile/water) .
What strategies are effective for optimizing reaction yields in multi-step syntheses?
Q. Advanced
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency, while toluene improves Suzuki coupling yields .
- Catalyst Screening : Pd(PPh₃)₄ for cross-couplings; Lewis acids (e.g., ZnCl₂) for cyclization .
- Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 12 h thermal) and improves regioselectivity .
- By-Product Analysis : TLC/HPLC monitoring to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
How does structural variation in analogous compounds influence biological activity?
Q. Advanced
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing effect enhances metabolic stability but may reduce receptor binding affinity compared to chlorine .
- Methoxybenzyl Positioning : Ortho-substitution (vs. para) in the benzyl group can sterically hinder target interactions, reducing potency .
- Core Modifications : Pyrazolo-triazinones show higher kinase inhibition compared to pyrazolo-pyridines due to improved π-π stacking .
Methodology : Comparative assays (e.g., IC₅₀ profiling against kinase panels) and molecular docking to map substituent effects .
How can conflicting bioactivity data between similar derivatives be resolved?
Q. Advanced
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to distinguish intrinsic activity from pharmacokinetic effects .
- Structural Elucidation : X-ray co-crystallography with target proteins (e.g., EGFR) to identify binding mode discrepancies .
What are the hypothesized biological targets and mechanisms of action?
Q. Basic
- Kinase Inhibition : Likely targets include JAK2 or EGFR due to structural similarity to pyrazolo-triazine inhibitors .
- Antimicrobial Activity : Disruption of bacterial membrane integrity via lipophilic interactions (methoxybenzyl group) .
- Apoptosis Induction : Potential activation of caspase-3/7 pathways in cancer cell lines (validated via flow cytometry) .
What computational approaches support the design of derivatives with enhanced activity?
Q. Advanced
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., using GROMACS for kinase targets) .
- ADMET Prediction : SwissADME or pkCSM to optimize logP (target 2–3) and reduce hepatotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
